molecular formula C14H12ClN5O3S2 B2575655 N-(4-chlorophenyl)-2-((E)-4-oxo-2-((E)-(2-oxothiazolidin-4-ylidene)hydrazono)thiazolidin-5-yl)acetamide CAS No. 613219-23-1

N-(4-chlorophenyl)-2-((E)-4-oxo-2-((E)-(2-oxothiazolidin-4-ylidene)hydrazono)thiazolidin-5-yl)acetamide

Cat. No. B2575655
CAS RN: 613219-23-1
M. Wt: 397.85
InChI Key: YIGKJNWYXKCAHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(4-chlorophenyl)-2-((E)-4-oxo-2-((E)-(2-oxothiazolidin-4-ylidene)hydrazono)thiazolidin-5-yl)acetamide” is a chemical compound with the molecular formula C20H17ClN4O2S and a molecular weight of 412.89 . It is not intended for human or veterinary use and is available for research use only.


Molecular Structure Analysis

The molecular structure of this compound consists of a N-(4-chlorophenyl) acetamide group linked with a 1H-indole-3-carbaldehyde oxime . More detailed structural analysis would require advanced techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Antibacterial and Antimicrobial Applications

  • Antibacterial Activity : Studies have synthesized various derivatives of thiazolidine, including compounds structurally similar to the queried compound, to evaluate their antibacterial activity. These compounds have shown moderate to good activity against both gram-positive and gram-negative bacteria (Desai et al., 2008), (Gouda et al., 2010).

  • Antimicrobial Activity Against Mycobacteria : Certain derivatives showed high activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria, indicating their potential as antimicrobial agents (Krátký et al., 2017).

Anticancer Applications

  • Anticancer Activity : Various thiazolidine derivatives, including those structurally related to the queried compound, have been synthesized and evaluated for their anticancer activity. These studies have identified certain derivatives with significant broad anticancer activity, particularly against leukemia and colon cancer cell lines (Hassan et al., 2020), (Havrylyuk et al., 2009).

  • Antifibrotic and Anticancer Action : Amino(imino)thiazolidinone derivatives have been synthesized and assessed for their antifibrotic and anticancer activity. Compounds with antifibrotic potential that did not exhibit anticancer effects were identified, suggesting a distinct mechanism of action (Kaminskyy et al., 2016).

  • Antitumor Activity Evaluation : Several novel thiazolidinones with benzothiazole moiety have been screened for antitumor activity. Compounds demonstrated anticancer activity on various cancer cell lines including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers (Havrylyuk et al., 2010).

Additional Applications

  • Antioxidant Properties : Novel thiazolidinone derivatives have been synthesized and evaluated for their antioxidant properties, showing promising results in scavenging free radicals (Lelyukh et al., 2021).

  • Anti-Inflammatory Activity : Derivatives of thiazolidinone, including compounds structurally similar to the queried compound, have been synthesized and tested for their anti-inflammatory activity, with some showing significant effects (Sunder et al., 2013).

properties

IUPAC Name

N-(4-chlorophenyl)-2-[(2E)-4-oxo-2-[(E)-(2-oxo-1,3-thiazolidin-4-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN5O3S2/c15-7-1-3-8(4-2-7)16-11(21)5-9-12(22)18-13(25-9)20-19-10-6-24-14(23)17-10/h1-4,9H,5-6H2,(H,16,21)(H,17,19,23)(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIGKJNWYXKCAHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN=C2NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)Cl)NC(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1/C(=N\N=C\2/NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)Cl)/NC(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-((E)-4-oxo-2-((E)-(2-oxothiazolidin-4-ylidene)hydrazono)thiazolidin-5-yl)acetamide

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